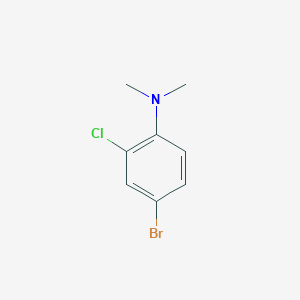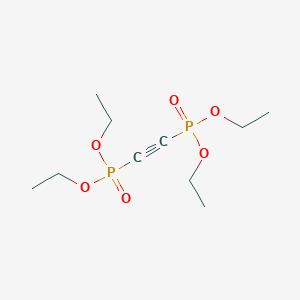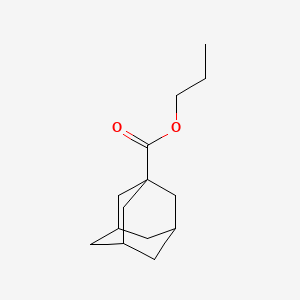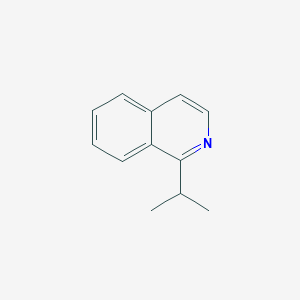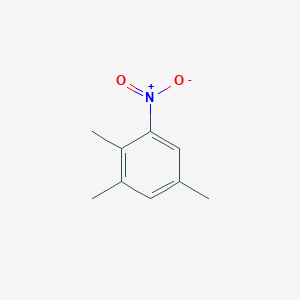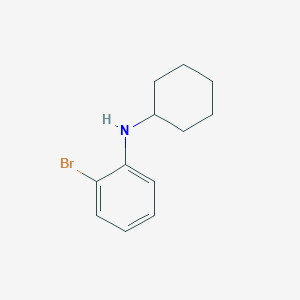
2-Bromo-N-cyclohexylaniline
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Material Applications
2-Bromo-N-cyclohexylaniline and its derivatives play a crucial role in synthetic chemistry, particularly in the construction of compounds with potential biological, medicinal, and material applications. For instance, 2-bromo-cyclohexenecarbaldehyde and 2-bromobenzaldehyde have been extensively used for the synthesis of various compounds under palladium-catalyzed cross-coupling conditions, showcasing their versatility in the field of bromovinyl aldehyde chemistry (Ghosh & Ray, 2017).
Chemo-Enzymatic Synthesis
In the realm of chemo-enzymatic synthesis, the kinetic resolution of 2-bromo-2-cyclohexenol, a related compound, has been achieved through enzyme-mediated transesterification. This study highlights the potential of using similar bromo compounds in organic synthesis, leveraging the influence of enzymes for selective and efficient transformations (Noheda et al., 1996).
Inhibition of Estrogen Synthetase
4-Cyclohexylaniline, a structurally similar compound to 2-Bromo-N-cyclohexylaniline, has been identified as an effective inhibitor of aromatase, an enzyme involved in estrogen synthesis. This discovery underscores the potential biochemical applications of cyclohexylaniline derivatives in studying and potentially regulating hormone-related processes (Kellis & Vickery, 1984).
Development of Functionalized Compounds
Research has also focused on developing functionalized compounds using 2-bromo-cyclohexene derivatives. For instance, the synthesis of 4,6-dimethyl-tetrahydro- and hexahydro-dibenzothiophene using 2-bromo-3-methylcyclohexanone demonstrates the potential for creating specialized chemical structures, which could have applications in various industrial and research sectors (Sun, Wang, & Prins, 2008).
Propiedades
IUPAC Name |
2-bromo-N-cyclohexylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h4-5,8-10,14H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBALYHGVQNTMHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10479086 | |
| Record name | 2-Bromo-N-cyclohexylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10479086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N-cyclohexylaniline | |
CAS RN |
858516-27-5 | |
| Record name | 2-Bromo-N-cyclohexylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10479086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



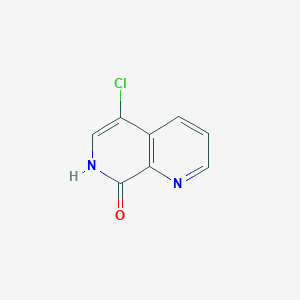
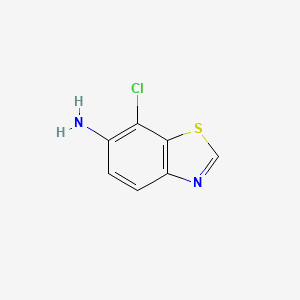
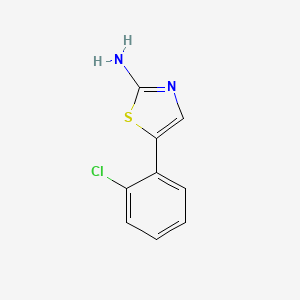
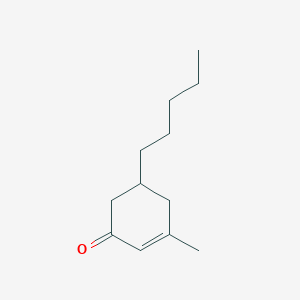
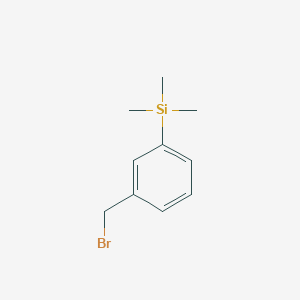
phosphane](/img/structure/B1601259.png)
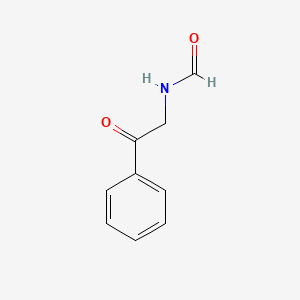
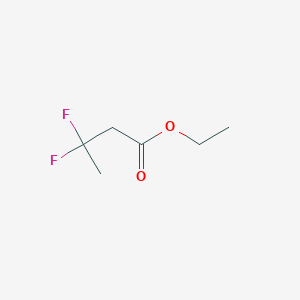
![Ethyl imidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B1601262.png)
